Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde under acidic conditions to form the isoquinoline ring . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and catalyst recovery are also important considerations in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 6,7-DIMETHOXY-1-(PYRIDIN-3-YL)-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- 6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
Comparison: Compared to these similar compounds, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is unique due to the presence of the pyridin-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the isoquinoline family .
Properties
CAS No. |
69504-69-4 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3-pyridin-4-ylisoquinoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-7-14(11-3-5-17-6-4-11)18-10-13(12)9-16(15)20-2/h3-10H,1-2H3 |
InChI Key |
LJAFANYWSUQQPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.